molecular formula C10H12F3N3OS B1375111 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde CAS No. 1464162-84-2

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde

Cat. No. B1375111
CAS RN: 1464162-84-2
M. Wt: 279.28 g/mol
InChI Key: HUUKKJQRNBUNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures and the structures are characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Analytical Chemistry

Due to its distinctive spectroscopic properties, this compound can be used as a standard or reagent in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . It can help in the quantification and identification of complex biological samples.

Proteomics Research

The compound’s ability to interact with proteins makes it useful in proteomics research. It can be used to modify proteins or peptides, thereby aiding in the study of protein structure, function, and interactions .

properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3OS/c11-10(12,13)7-15-1-3-16(4-2-15)9-14-5-8(6-17)18-9/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUKKJQRNBUNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Reactant of Route 3
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.